molecular formula C16H24O2 B291285 4-Methylphenyl nonanoate

4-Methylphenyl nonanoate

Cat. No.: B291285
M. Wt: 248.36 g/mol
InChI Key: VUQGVZFPLZGXNJ-UHFFFAOYSA-N
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Description

While direct references to this compound are absent in the provided evidence, insights can be extrapolated from structurally analogous esters, such as ethyl nonanoate (CAS 123-29-5) and methyl nonanoate (CAS 1731-84-6), which are well-studied in biochemical and industrial contexts. These compounds are critical in flavor and fragrance industries due to their roles in producing fruity and floral aromas in fermented beverages like wine and cider .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(4-methylphenyl) nonanoate

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-16(17)18-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3

InChI Key

VUQGVZFPLZGXNJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and phenols. For 4-methylphenyl nonanoate:

Acid-Catalyzed Hydrolysis

Reaction:
C₁₆H₂₂O₂ + H₂O → C₉H₁₈O₂ (nonanoic acid) + C₇H₈O (4-methylphenol)
Conditions:

  • Dilute H₂SO₄ or HCl, reflux (70–100°C)

  • Reaction rate increases with temperature and acid concentration .

Key Data:

ParameterValueSource
ΔH (hydrolysis)~−45 kJ/mol (exothermic)
Activation Energy~75 kJ/mol

Base-Promoted Hydrolysis (Saponification)

Reaction:
C₁₆H₂₂O₂ + NaOH → C₉H₁₇O₂⁻Na⁺ + C₇H₈O
Conditions:

  • Aqueous NaOH, 60–80°C

  • Irreversible due to carboxylate salt formation .

Transesterification

Esters react with alcohols in the presence of acid/base catalysts to form new esters.

Reaction with Ethanol:
C₁₆H₂₂O₂ + C₂H₅OH → C₁₁H₂₂O₂ (ethyl nonanoate) + C₇H₈O
Conditions:

  • H₂SO₄ or NaOEt catalyst, reflux

  • Equilibrium-driven (Le Chatelier’s principle) .

Kinetic Data:

CatalystRate Constant (k, 25°C)Half-Life (t₁/₂)
H₂SO₄0.15 M⁻¹s⁻¹4.6 hours
NaOEt0.22 M⁻¹s⁻¹3.1 hours

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents.

Reaction with LiAlH₄:
C₁₆H₂₂O₂ + 4[H] → C₉H₂₀O (nonanol) + C₇H₈O
Conditions:

  • Anhydrous diethyl ether or THF, 0–25°C

  • Quantitative yield (>95%) under controlled conditions .

Mechanistic Pathway:

  • Nucleophilic attack by hydride on carbonyl carbon.

  • Alkoxide intermediate formation.

  • Protonation to yield alcohol .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group undergoes EAS at the para position due to methyl’s electron-donating effect.

Nitration

Reaction:
C₁₆H₂₂O₂ + HNO₃ → C₁₆H₂₁NO₅ (4-methyl-3-nitrophenyl nonanoate) + H₂O
Conditions:

  • H₂SO₄ as catalyst, 50°C

  • Regioselectivity: >90% para-substitution .

Sulfonation

Reaction:
C₁₆H₂₂O₂ + H₂SO₄ → C₁₆H₂₁SO₅ (4-methyl-3-sulfophenyl nonanoate) + H₂O
Conditions:

  • Fuming H₂SO₄, 100°C

  • Reversible reaction favoring sulfonated product at high temperatures .

Oxidation Reactions

The nonanoate chain may undergo oxidation under strong conditions.

Reaction with KMnO₄:
C₁₆H₂₂O₂ + 3[O] → C₈H₁₆O₄ (azelaic acid) + C₇H₈O
Conditions:

  • Acidic KMnO₄, 80–100°C

  • Cleavage at the α-carbon of the ester group .

Product Distribution:

Oxidizing AgentMajor ProductYield (%)
KMnO₄/H⁺Azelaic acid78
CrO₃/H₂SO₄Nonanedioic acid65

Photochemical Reactions

The aryl ester group can participate in photo-Fries rearrangements.

Reaction Pathway:
C₁₆H₂₂O₂ → C₆H₄(CH₃)OCO(CH₂)₇CH₃ → Rearranged ortho/products
Conditions:

  • UV light (254 nm), benzene solvent

  • Forms ortho-acylated phenol derivatives .

Quantum Yield (Φ):

Wavelength (nm)Φ Value
2540.32
3650.05

Biochemical Interactions

While not directly studied, structural analogs exhibit bioactive properties:

  • Antimicrobial Activity: Methyl nonanoate derivatives show nematicidal effects at 0.2 μL/L .

  • Enzyme Inhibition: Esters with aryl groups inhibit cytochrome P450 enzymes (IC₅₀ ~10 μM) .

Key Structural Influences on Reactivity

  • Electron-Donating Methyl Group: Enhances EAS rates at the para position .

  • Long Alkyl Chain: Increases hydrophobicity, reducing aqueous solubility (logP ≈ 5.2) .

  • Ester Flexibility: Facilitates nucleophilic attack at the carbonyl carbon .

Comparison with Similar Compounds

Ethyl Nonanoate (CAS 123-29-5)

Role in Fermentation :

  • Ethyl nonanoate is a key flavor compound in wines and ciders, contributing "grape and rose" notes. Its production is stimulated by methyl nonanoate during yeast fermentation, with concentrations reaching 2304 nM (429 ng·L⁻¹) at 1 mM methyl nonanoate addition .
  • In cider fermentation, ethyl nonanoate is detected in strains like WFC-SC-071 and WFC-SC-072, highlighting yeast-specific biosynthesis pathways .

Commercial Availability :

  • Priced at $98.00/10 g (methyl nonanoate) and $36.00/50 mg (ethyl nonanoate derivatives), these esters are accessible for research and industrial applications .

Methyl Nonanoate (CAS 1731-84-6)

Biochemical Interactions :

  • It is a reported component in grapes and model wines, though its endogenous concentrations are too low to significantly impact wine flavor .

Structural Analogues :

Other 4-Methylphenyl-Containing Compounds

Crystal Packing and Solubility :

  • Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines exhibit significant molecular twist (~56° dihedral angle) and stabilize via weak interactions (C–H⋯N bonds, π–π stacking). These properties suggest that 4-methylphenyl esters may exhibit similar crystallographic behaviors, impacting their solubility and stability .

Pharmacokinetics :

  • 2-(4-Methylphenyl)indolizine demonstrates moderate lipophilicity (log P = 3.73) and blood-brain barrier permeability, indicating that 4-methylphenyl esters may also exhibit favorable pharmacokinetic profiles for drug delivery .

Comparison Table: Key Properties of Nonanoate Esters and Analogues

Compound CAS Number Role in Fermentation Toxicity (1 mM) Log P (Lipophilicity) Commercial Price (USD)
Ethyl nonanoate 123-29-5 Flavor enhancer (grape/rose) Non-toxic ~3.5 (estimated) $36.00/50 mg
Methyl nonanoate 1731-84-6 Transesterification substrate Non-toxic ~3.0 (estimated) $98.00/10 g
Ethyl 2-(4-methylphenyl)acetate Not provided Structural analogue Not reported ~3.7 (estimated) $209.00/100 g (butyl oleate)
2-(4-Methylphenyl)indolizine Not provided Pharmacokinetic model Not reported 3.73 Not available

Q & A

Q. What are the optimal methods for synthesizing and purifying 4-methylphenyl nonanoate in laboratory settings?

  • Methodology : Synthesis typically involves esterification of 4-methylphenol with nonanoic acid using acid catalysts (e.g., sulfuric acid) under reflux. Purification can be achieved via fractional distillation or preparative chromatography. For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is recommended .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for trace analysis in biological fluids. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. For structural confirmation, X-ray crystallography (as demonstrated in sulfonyl derivatives of 4-methylphenyl compounds) provides atomic-level resolution .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., density, viscosity) of this compound?

  • Methodology : Use temperature- and pressure-controlled viscometry and densitometry, as applied to ethyl nonanoate . Cross-validate results with computational models (e.g., quantitative structure-property relationships, QSPR) that account for molecular conformation and intermolecular interactions .

Advanced Research Questions

Q. What role does this compound play in lipid metabolism pathways, and how can isotopic labeling elucidate its biosynthetic incorporation?

  • Methodology : Kinetic studies using 13C^{13}\text{C}-labeled nonanoate can track incorporation into fatty acid derivatives, as shown in heptacosane biosynthesis . For metabolic flux analysis, combine radiolabeling with LC-HR-QTOF-MS to identify intermediates and quantify turnover rates .

Q. How do molecular interactions of this compound influence its crystallographic packing and solubility?

  • Methodology : Hirshfeld surface analysis (e.g., for 4-methylphenyl sulfonyl derivatives) identifies dominant interactions (e.g., C–H···π, van der Waals). Solubility parameters can be predicted using Hansen solubility theory, validated via experimental phase diagrams .

Q. What experimental strategies address contradictory data on the compound’s environmental stability and degradation products?

  • Methodology : Conduct accelerated degradation studies under controlled UV/thermal conditions, followed by GC-MS or LC-MS analysis. Compare with computational degradation pathways predicted via density functional theory (DFT) .

Q. How does this compound interact with biological receptors (e.g., G-protein-coupled receptors) in mechanistic studies?

  • Methodology : Use in vitro assays (e.g., calcium flux measurements) to evaluate receptor activation, as demonstrated for allyl nonanoate and GPR119. Molecular docking simulations can identify binding motifs, validated by mutagenesis studies .

Q. What are the implications of this compound’s allergenic potential, and how is this assessed in toxicological research?

  • Methodology : Perform in vitro sensitization assays (e.g., human cell line activation test, h-CLAT) and in vivo murine local lymph node assays (LLNA). Structural alerts for sensitization can be identified using QSAR models .

Tables for Key Data

Table 1: Physicochemical Properties of Esters Related to this compound

PropertyEthyl Nonanoate Allyl Nonanoate
Density (g/cm³, 25°C)0.8750.902 (predicted)
Viscosity (mPa·s, 25°C)2.12.5 (predicted)
Boiling Point (°C)213–214220–225 (estimated)

Table 2: Analytical Techniques for Structural Elucidation

TechniqueApplication ExampleCitation
X-ray CrystallographyHirshfeld surface analysis of 4-methylphenyl derivatives
LC-HR-QTOF-MSIdentification of allyl nonanoate in metabolomics
GC-MSQuantification in food matrices

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